molecular formula C10H19NO2 B1242249 1-Boc-piperidine CAS No. 75844-69-8

1-Boc-piperidine

Cat. No.: B1242249
CAS No.: 75844-69-8
M. Wt: 185.26 g/mol
InChI Key: RQCNHUCCQJMSRG-UHFFFAOYSA-N
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Description

1-Boc-piperidine, also known as tert-butoxycarbonyl piperidine, is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-piperidine can be synthesized through various methods. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The process includes the purification of the product through crystallization or distillation to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-piperidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the piperidine to participate in further substitution reactions.

    Reduction Reactions: The compound can be reduced to form various derivatives.

    Cyclization Reactions: It can undergo cyclization to form different heterocyclic compounds.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Reducing Agents: Sodium borohydride is often used for reduction reactions.

    Cyclization Agents: Various catalysts and reagents can be used to facilitate cyclization reactions.

Major Products Formed: The major products formed from these reactions include deprotected piperidine, reduced piperidine derivatives, and various heterocyclic compounds .

Scientific Research Applications

Pharmaceutical Development

1-Boc-piperidine serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its stability and reactivity enhance drug efficacy and facilitate the development of new therapeutic agents.

Case Study: Synthesis of GPR119 Agonists

Research has shown that this compound derivatives can be synthesized as selective agonists for GPR119, a receptor implicated in metabolic regulation. These compounds have been patented for their potential use as anti-obesity drugs, demonstrating the compound's relevance in addressing metabolic disorders .

Organic Synthesis

The compound is instrumental in creating complex organic molecules. Its ability to undergo various chemical reactions allows chemists to develop new chemical entities with therapeutic potential.

Data Table: Applications in Organic Synthesis

Application AreaDescription
Synthesis of Triazine DerivativesUsed to create piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors.
Annulation ReactionsFacilitates the direct annulation of primary amines with resin-bound dimesylates to form piperidines.

Material Science

In material science, this compound contributes to formulating advanced materials. It is utilized in developing polymers and composites that exhibit improved mechanical properties.

Example: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability, making them suitable for various industrial applications.

Biochemical Research

Researchers employ this compound in studies involving receptor binding and enzyme inhibition, aiding the understanding of biological processes and drug interactions.

Case Study: Behavioral Studies in Rodents

A study demonstrated that this compound could reduce binge-eating behavior in Wistar rats while also exhibiting anxiolytic effects. These findings suggest its potential application in treating eating disorders and anxiety-related conditions .

Custom Synthesis

The versatility of this compound allows for modifications to tailor specific properties for custom synthesis projects in academic and industrial settings.

Data Table: Custom Synthesis Applications

Customization AreaDescription
Tailored Drug DevelopmentModifications can enhance pharmacokinetic properties of drug candidates.
Specialty ChemicalsUsed to synthesize niche chemical products for specific industrial needs.

Mechanism of Action

Comparison with Similar Compounds

    Piperidine: The parent compound without the Boc protecting group.

    Pyrrolidine: A five-membered ring analog of piperidine.

    Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness: 1-Boc-piperidine is unique due to the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis. The Boc group can be easily removed under mild conditions, allowing for selective reactions to occur at the nitrogen atom .

Biological Activity

1-Boc-piperidine, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological properties of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring. This modification enhances its stability and solubility, making it a valuable intermediate in the synthesis of biologically active compounds.

Antitumor Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antitumor activity. For instance, studies have shown that compounds derived from piperidin-4-one can selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as prostate and breast cancer. This inhibition suggests a potential therapeutic application for this compound in cancer treatment .

Antioxidant and Antibacterial Properties

In addition to its antitumor effects, this compound has been evaluated for antioxidant and antibacterial activities. A study reported that various substituted derivatives of piperidin-4-one demonstrated promising results against different bacterial strains and free radicals. These findings indicate that this compound could serve as a lead compound for developing new antioxidant and antibacterial agents .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has also been explored. A specific study highlighted the ability of certain piperidine compounds to prevent neurotoxicity induced by binge drinking, suggesting that this compound may possess similar protective effects on neuronal cells .

Case Study 1: Inhibition of PRMT5

A notable case study focused on the inhibition of protein arginine methyltransferase 5 (PRMT5) using various piperidine derivatives. The study revealed that certain compounds exhibited significant tumor growth inhibitory effects while minimizing adverse events. This highlights the clinical relevance of piperidine derivatives like this compound in targeted cancer therapies .

Case Study 2: Synthesis and Biological Evaluation

Another investigation involved synthesizing multiple piperidin-4-one derivatives, including those with Boc modifications. The synthesized compounds were tested for their biological activity, revealing that modifications at specific positions significantly influenced their efficacy against cancer cell lines .

Table 1: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntitumor8.6
Piperidin-4-oneAntioxidant10
Substituted PiperidinesAntibacterialVaries
Binge Drinking ModelNeuroprotectiveN/A

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Boc-piperidine derivatives while ensuring purity and reproducibility?

Methodological Answer: To optimize synthesis, employ a stepwise protocol with rigorous monitoring of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, the asymmetric deprotonation of this compound requires precise control of sec-BuLi and (-)-sparteine ratios at -78°C to minimize side reactions like carbamate addition . Post-synthesis, use HPLC or GC-MS to assess purity (>98% threshold) and confirm structural integrity via 1^1H/13^13C NMR. Store intermediates at -20°C in anhydrous conditions to prevent degradation .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives, and how should data be interpreted?

Methodological Answer: Key techniques include:

  • NMR : Identify Boc-group protons (1.4 ppm singlet for tert-butyl) and piperidine ring protons (δ 3.0–3.5 ppm for N-CH2_2). Compare with reference spectra for known analogs .
  • IR : Confirm carbamate C=O stretching (~1680–1720 cm1^{-1}) and absence of N-H stretches (indicative of Boc deprotection) .
  • UV-Vis : Use λmax values (e.g., 249 nm for 4-Anilino derivatives) to track conjugation or π-π* transitions in functionalized analogs .

Q. How can the PICOT framework be applied to design a study on this compound’s reactivity in medicinal chemistry?

Methodological Answer: Structure the question as:

  • P (Population) : this compound derivatives (e.g., 4-Anilino or 3-aminopyrrolidine analogs).
  • I (Intervention) : Reaction with electrophiles (e.g., alkyl halides) under controlled conditions.
  • C (Comparison) : Reactivity of Boc-protected vs. unprotected piperidine.
  • O (Outcome) : Yield, enantiomeric excess (ee), or regioselectivity.
  • T (Time) : Reaction completion time at varying temperatures.
    This framework ensures systematic hypothesis testing and data collection .

Advanced Research Questions

Q. What computational strategies resolve contradictions in enantioselective deprotonation mechanisms of this compound?

Methodological Answer: Contradictions in selectivity (e.g., pro-S vs. pro-R hydrogen abstraction) can be addressed via:

  • Molecular Dynamics (MD) : Simulate intermediate complexes (e.g., i-PrL-(-)-sparteine-Boc-piperidine) to identify thermodynamic vs. kinetic control pathways .
  • Density Functional Theory (DFT) : Calculate activation energies for competing transition states. For example, DFT shows higher barriers for this compound deprotonation vs. pyrrolidine analogs, aligning with experimental ee values of 87:13 .
  • AutoDock4 : Model ligand-receptor flexibility in catalytic resolutions to predict enantioselectivity trends .

Q. How do ligand exchange dynamics influence the catalytic resolution of 2-lithio-N-Boc-piperidine?

Methodological Answer: Kinetic studies reveal:

  • Order in TMEDA : Second-order dependence in tetramethylethylenediamine, suggesting its role in stabilizing lithiated intermediates .
  • Chiral Ligand Effects : Resolving ligands (e.g., octameric ligands) exhibit fractional kinetic orders (0.5–0.265), indicating cooperative binding during dynamic resolution .
  • Dynamic NMR : Track racemization rates to correlate ligand steric effects with ee. For example, bulky ligands slow racemization, favoring kinetic resolution .

Q. What methodologies reconcile contradictory data on Boc-piperidine’s stability under basic vs. acidic conditions?

Methodological Answer:

  • pH-Controlled Experiments : Perform stability assays in buffered solutions (pH 1–14) with LC-MS monitoring. Boc groups hydrolyze rapidly below pH 2 (trifluoroacetic acid) but remain stable at pH 7–9 .
  • Competing Pathways Analysis : Use 18^{18}O isotopic labeling to distinguish between nucleophilic attack (base) vs. electrophilic cleavage (acid) mechanisms .
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature reliability, prioritizing studies with rigorous purity validation (e.g., COA documentation) .

Q. How can molecular docking elucidate structure-function relationships in this compound-derived pharmacophores?

Methodological Answer:

  • Receptor Flexibility : Use AutoDockTools to model sidechain movements in target proteins (e.g., opioid receptors) .
  • Binding Affinity Scoring : Compare docking scores (ΔG) of Boc-piperidine analogs (e.g., 4-Anilino derivatives) vs. known ligands. Correlate with in vitro IC50_{50} data .
  • Consensus Docking : Combine results from multiple algorithms (e.g., Glide, GOLD) to reduce false positives .

Properties

IUPAC Name

tert-butyl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCNHUCCQJMSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426618
Record name 1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75844-69-8
Record name 1,1-Dimethylethyl 1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75844-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The procedure is as in Example 7, but with 8.5 g (0.1 mole) of piperidine, 60 ml of THF, 20 ml of saturated aqueous K2CO3 solution and 0.11 mole of α-chloroethyl tert-butyl carbonate.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (Aldrich, 2 g, 50 mmol) was added to a solution of 4-(methylsulfonyl)hydroxy-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester of Example 14, B (10 g, 25 mmol) and the phenol from part 2 (5.5 g, 50 mmol) dissolved in dimethylformamide (60 mL) at 25° C. and under N2. The mixture was stirred and heated to 80° C. for 16 hours. After this time, the solvent was removed by roto-evaporation, followed by taking the residue up in ethyl acetate (150 mL) and H2O (100 mL). The layers were separated and the aqueous was extracted via ethyl acetate (2×-150 mL). The organics were washed with saturated K2CO3 (2×-100 mL), H2O (1×-150 mL), and brine (1×-150 mL), then dried over Na2SO4, filtered, and concentrated to afford a crude oil. The oil was purified on silica gel to give 10 g of the N-boc piperidine as a clear oil. 1H NMR and mass spectroscopy was consistent with the desired compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-(methylsulfonyl)hydroxy-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Part A: To a solution of N-BOC-isoponic acid (4.0 g, 17.4 mmol) in dimethylacetamide (30 mL) were added N-methylmorpholine (Aldrich. 5.7 mL, 52.2 mmol), 3,5-dimethylpiperadine (70% cis. Aldrich, 3.5 mL, 26.1 mmol). N-hydroxybenzotriazole hydrate (Aldrich, 2.8 g, 20.9 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (Sigma, 5.0 g, 26.1 mmol). The mixture was stirred overnight (about 18 hours) at ambient temperature. To work up, the solvent was removed and the residue was taken up in ethyl acetate (300 mL) then washed with 5% KHSO4 aq (1×100 ml), saturated K2CO3 aq (1×100 mL), and brine (1×100 mL). After drying over Na2SO4, the organic layer was filtered and concentrated to afford the BOC-piperidine as a tan oil that slowly crystallized (5.4 g, 96% yield). 1H NMR showed the desired compound existing as both the cis- and trans-isomers.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-cyanobenzenesulfonyl chloride (411 mg, 2.2 mmol) in CH2Cl2 (10 mL) was added 4-methylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester (500 mg, 2.2 mmol) and triethylamine (0.91 mL, 6.5 mmol) and the reaction stirred at RT for 2 h after which time silica was added and solvent removed. The crude residue was purified by silica gel chromatography eluting with isohexane, and increasing the polarity to 100% EtOAc to afford 4{[4-cyano-benzenesulfonyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester as a white solid (750 mg, 87%).
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Intermediate 1 (2.5 g, 8.3 mmol) was dissolved in dimethylformamide (6 mL), and added dropwise to a suspension of 60% sodium hydride in mineral oil (635 mg 16.6 mmol) in dimethylformamide (6 mL). When the effervescence had ceased the solution was treated with a solution of N-Boc-bis-(2-chloroethyl)amine (3.75 g, 12 mmol) in dimethylformamide (3 mL). The mixture was stirred at r.t. for 36 hrs. Water (800 mL) was added and the solution was washed with ethyl acetate (2×500 mL). The organic phase was washed with brine (500 mL), dried (MgSO4) and evaporated. The clear oil obtained was purified by column chromatography on silica gel eluting with 5-20% ethyl acetate in hexanes. The oil obtained was then further purified by column chromatography on silica gel eluting with dichloromethane to give the Boc-piperidine. 1H NMR (CDCl3) 7.41-7.34 (4H, m), 7.13-7.05 (2H, m), 6.91-6.83 (1H, m), 4.25-4.15 (2H, m), 2.72-2.56 (4H, m), 2.34-2.23 (2H, m) and 1.43 (9H, s)
[Compound]
Name
Intermediate 1
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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